![molecular formula C18H21ClN2OS B2879582 4-(3-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 375364-41-3](/img/structure/B2879582.png)
4-(3-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Description
4-(3-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H21ClN2OS and its molecular weight is 348.89. The purity is usually 95%.
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Biological Activity
The compound 4-(3-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C17H22ClN2O2S
- Molecular Weight : 350.89 g/mol
- IUPAC Name : this compound
Structure
The compound features a tetrahydropyridine ring with a carbonitrile group and a hexylthio substituent, which contribute to its biological properties.
- Cholinesterase Inhibition : Studies have indicated that compounds similar to this compound exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This inhibition may have implications for treating neurodegenerative diseases such as Alzheimer's disease .
- Anti-inflammatory Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in the inflammatory response. This suggests a role in managing inflammatory conditions .
- Antioxidant Properties : The presence of functional groups in the compound may confer antioxidant activity, helping to scavenge free radicals and protect cells from oxidative stress .
In Vitro Studies
- Cholinesterase Inhibition : A study evaluated various derivatives of tetrahydropyridine compounds for their inhibitory effects on AChE and BChE. The results indicated that certain substitutions significantly enhanced inhibitory potency, with IC50 values ranging from 5.4 μM to 24.3 μM for different derivatives .
Compound | AChE IC50 (μM) | BChE IC50 (μM) |
---|---|---|
3b | 10.4 | 7.7 |
3e | 5.4 | 9.9 |
3d | 24.3 | 30.1 |
Cytotoxicity Assays
- Cancer Cell Lines : The cytotoxicity of the compound was assessed against MCF-7 breast cancer cells and HEK293 kidney cells. Results demonstrated moderate cytotoxic effects, indicating potential for further development as an anti-cancer agent .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and target enzymes like AChE and COX-2. These studies revealed hydrogen bonding interactions that may be responsible for the observed biological activities, suggesting a rational basis for the design of more potent derivatives .
Properties
IUPAC Name |
4-(3-chlorophenyl)-6-hexylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-2-3-4-5-9-23-18-16(12-20)15(11-17(22)21-18)13-7-6-8-14(19)10-13/h6-8,10,15H,2-5,9,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXPGKFFFDYMKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.